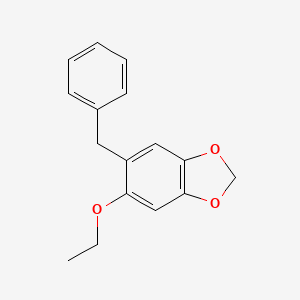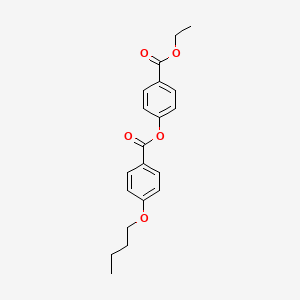
4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-(ethoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 4-(ethoxycarbonyl)phenol and 4-butoxybenzoic acid.
Reduction: Reduction of the ester results in the formation of 4-(ethoxycarbonyl)phenol and 4-butoxybenzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ester functionality allows for modification to enhance biological activity.
Industry: Utilized in the production of polymers and materials with specific properties, such as improved flexibility and durability.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The phenyl and butoxybenzoate moieties can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenyl 4-butoxybenzoate
- 4-(Ethoxycarbonyl)phenyl 4-methoxybenzoate
- 4-(Ethoxycarbonyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both ethoxycarbonyl and butoxybenzoate groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a valuable compound for synthetic and industrial purposes.
Properties
CAS No. |
90233-54-8 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-5-14-24-17-10-6-16(7-11-17)20(22)25-18-12-8-15(9-13-18)19(21)23-4-2/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
NOPJGAGAVXIQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


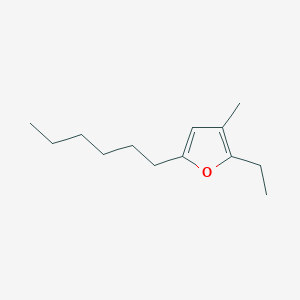
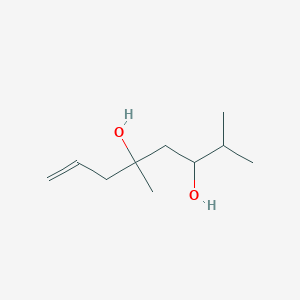
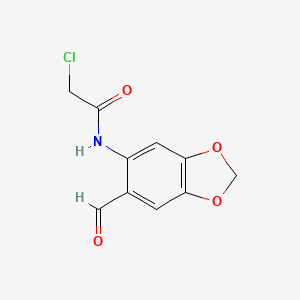
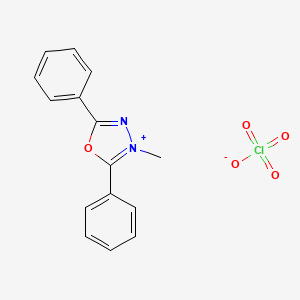
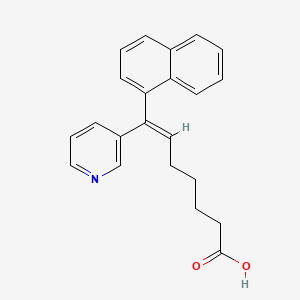
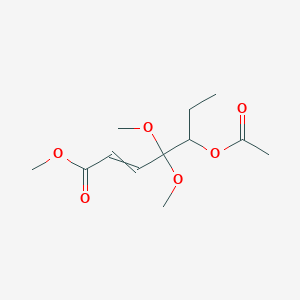
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
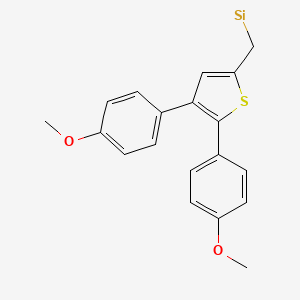
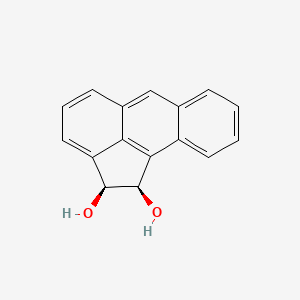
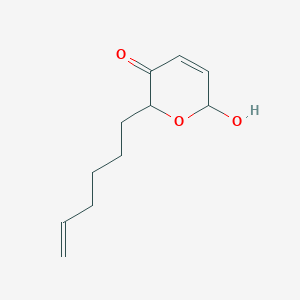
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

